molecular formula C15H22N2O5S B11521130 N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide

N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11521130
M. Wt: 342.4 g/mol
InChI Key: XDGFIJPMATYHLP-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a methoxyethyl group, a methyl group, and a morpholine-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine-4-sulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or sulfides .

Scientific Research Applications

N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C15H22N2O5S/c1-12-3-4-13(11-14(12)15(18)16-5-8-21-2)23(19,20)17-6-9-22-10-7-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)

InChI Key

XDGFIJPMATYHLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCOC

Origin of Product

United States

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